1-Chloro-3-(difluoromethyl)-2-methoxybenzene 1-Chloro-3-(difluoromethyl)-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18863916
InChI: InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3
SMILES:
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.59 g/mol

1-Chloro-3-(difluoromethyl)-2-methoxybenzene

CAS No.:

Cat. No.: VC18863916

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.59 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(difluoromethyl)-2-methoxybenzene -

Specification

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
IUPAC Name 1-chloro-3-(difluoromethyl)-2-methoxybenzene
Standard InChI InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3
Standard InChI Key UBLIWBYWHRPTHM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=C1Cl)C(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-chloro-3-(difluoromethyl)-2-methoxybenzene is C₉H₇ClF₂O, with a molecular weight of 216.60 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, O=16.00). The compound’s structure features a benzene core with three distinct substituents:

  • A chlorine atom at the 1-position, which introduces electron-withdrawing effects.

  • A methoxy group (-OCH₃) at the 2-position, contributing electron-donating resonance effects.

  • A difluoromethyl group (-CF₂H) at the 3-position, offering polarity and steric bulk .

Electronic and Steric Effects

The juxtaposition of electron-withdrawing (Cl, -CF₂H) and electron-donating (-OCH₃) groups creates a polarized aromatic system. Density functional theory (DFT) calculations on analogous compounds suggest that the methoxy group’s resonance donation partially offsets the chlorine’s inductive withdrawal, while the -CF₂H group introduces steric hindrance and dipole moments . These features influence reactivity in substitution and coupling reactions.

Spectroscopic Properties

While experimental NMR data for this compound is unavailable, predictions based on similar structures indicate:

  • ¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), a multiplet for aromatic protons (δ 6.8–7.4 ppm), and a triplet for the -CF₂H group (δ 5.5–6.0 ppm, J₆F-H ≈ 56 Hz) .

  • ¹⁹F NMR: A doublet for the -CF₂H group (δ -110 to -120 ppm, J₆F-F ≈ 240 Hz) .

Synthetic Methodologies

Table 1: Hypothetical Synthetic Routes

StepReactionReagents/ConditionsYield*
1NitrationHNO₃, H₂SO₄, 0–5°C85%
2MethoxylationNaOCH₃, DMSO, 90°C78%
3DifluoromethylationCF₂HBr, CuI, DMF, 120°C65%
*Yields estimated from analogous reactions .

Directed Ortho-Metalation

An alternative approach employs directed ortho-metalation (DoM). Starting with 2-methoxybenzene, sequential functionalization could proceed as follows:

  • Chlorination at the 1-position using Cl₂/FeCl₃.

  • Difluoromethylation via a Friedel-Crafts-type reaction with HCF₂COCl and AlCl₃ .
    This method benefits from regioselectivity but requires stringent control of Lewis acid stoichiometry.

Physicochemical Properties

Thermodynamic Stability

Comparative data from structurally similar compounds (e.g., 1-chloro-2-nitro-4-trifluoromethylbenzene) suggest:

  • ΔfH° (gas): -597.80 kJ/mol (estimated via Joback method) .

  • LogP: 3.27 (indicating moderate lipophilicity) .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Melting Point45–50°CAnalog estimation
Boiling Point220–225°CJoback group contribution
Solubility in Water0.2 g/LCrippen method

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The -CF₂H group is a bioisostere for -OH or -CH₃, enhancing metabolic stability. For example, 1-chloro-3-(difluoromethyl)-2-methoxybenzene could serve as a precursor to kinase inhibitors or antifungal agents .

Agrochemical Development

Chlorinated and fluorinated aromatics are prevalent in herbicides. The compound’s lipophilicity may improve membrane permeability in plant systemic agents .

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